1-Benzyl-4-(2-methoxyphenyl)piperidine

Sigma-2 receptor pharmacology Neuropharmacology Radioligand binding assays

Sigma-2 receptor research often lacks selective reference compounds with well-characterized off-target profiles. 1-Benzyl-4-(2-methoxyphenyl)piperidine (CAS 113411-59-9) solves this with defined binding affinities: sigma-2 Ki=90 nM, DAT Ki=301 nM, and weak M1 (Ki=1,900 nM). Its 2-methoxyphenyl substitution pattern is critical for this selectivity, and generic analogs cannot substitute without compromising SAR studies. - Sigma-2 Ki: 90 nM; DAT Ki: 301 nM. - Purity: 98% with batch-specific NMR, HPLC, GC QC documentation. - Serves as a versatile intermediate via its reactive tetrahydropyridine core.

Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
CAS No. 113411-59-9
Cat. No. B057503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(2-methoxyphenyl)piperidine
CAS113411-59-9
Synonyms1-BENZYL-4-(2-METHOXYPHENYL)TETRAHYDROPYRIDINE
Molecular FormulaC19H23NO
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H23NO/c1-21-19-10-6-5-9-18(19)17-11-13-20(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3
InChIKeyJFBRSCMBKQCBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.1 [ug/mL]

1-Benzyl-4-(2-methoxyphenyl)piperidine (CAS 113411-59-9): Structural and Pharmacological Profile for Research Procurement


1-Benzyl-4-(2-methoxyphenyl)piperidine (CAS 113411-59-9) is a substituted piperidine derivative characterized by a benzyl group at the N1 position and a 2-methoxyphenyl moiety at the C4 position of the tetrahydropyridine ring . The compound exhibits a molecular formula of C19H21NO and a molecular weight of 279.38 g/mol, with a calculated density of 1.094 g/cm³ and a boiling point of 416.7°C at 760 mmHg [1]. It is commercially available at 98% standard purity for research applications, with batch-specific QC documentation including NMR, HPLC, and GC analyses . Pharmacologically, it has been characterized for binding affinity at sigma-2 receptors (Ki = 90 nM), dopamine transporters (DAT; Ki = 301 nM), and muscarinic M1 acetylcholine receptors (Ki = 1,900 nM) [2][3][4].

1-Benzyl-4-(2-methoxyphenyl)piperidine (CAS 113411-59-9): Why Generic Substitution of Structural Analogs Fails in Research Applications


Generic substitution of 1-benzyl-4-(2-methoxyphenyl)piperidine with closely related analogs—such as 1-benzyl-4-phenylpiperidine or 1-benzyl-4-(4-methoxyphenyl)piperidine—is not scientifically justifiable due to distinct structural features that dictate divergent pharmacological and physicochemical profiles. The specific 2-methoxyphenyl substitution pattern at the piperidine C4 position critically influences receptor binding affinity and selectivity, as evidenced by quantitative binding data for sigma-2 and dopamine transporters [1][2]. Furthermore, the synthetic route to this compound involves a defined condensation-dehydration sequence yielding the tetrahydropyridine core, which is not readily interchangeable with alternative synthetic pathways for other 4-arylpiperidines [3]. These structural and synthetic differences preclude the assumption of functional equivalence, necessitating procurement of the exact CAS-defined entity for reproducible research outcomes [1].

1-Benzyl-4-(2-methoxyphenyl)piperidine (CAS 113411-59-9): Quantitative Differentiation Evidence for Research Selection


Sigma-2 Receptor Binding Affinity: Quantitative Comparison with Haloperidol

1-Benzyl-4-(2-methoxyphenyl)piperidine exhibits moderate binding affinity for the sigma-2 receptor with a Ki value of 90 nM, as determined by competitive radioligand binding in rat PC12 cells [1]. In comparison, the reference antipsychotic compound haloperidol, a known sigma-2 ligand, demonstrates a Ki of approximately 50.4 nM under comparable assay conditions (rat brain homogenate, [3H]DTG displacement) [2]. This represents a 1.8-fold difference in affinity, positioning the target compound as a moderately potent sigma-2 binder with a distinct pharmacological profile relative to the prototypical sigma-2 ligand haloperidol.

Sigma-2 receptor pharmacology Neuropharmacology Radioligand binding assays

Dopamine Transporter (DAT) Binding Affinity: Comparison with Cocaine and Methylphenidate

1-Benzyl-4-(2-methoxyphenyl)piperidine binds to the dopamine transporter (DAT) with a Ki value of 301 nM, as measured by [3H]WIN-35428 displacement in rat caudate putamen [1]. This affinity is comparable to that of cocaine (Ki = 279 nM) and approximately 2.8-fold lower than that of methylphenidate (Ki ≈ 107 nM) under similar in vitro conditions [2][3]. The compound thus demonstrates moderate DAT affinity within the range of known psychoactive agents, yet its distinct structural scaffold (benzylpiperidine) differentiates it from tropane-based (cocaine) and phenidate-based (methylphenidate) DAT ligands.

Dopamine transporter pharmacology CNS drug discovery Addiction research

Muscarinic M1 Receptor Affinity: Low Off-Target Potential Compared to Pirenzepine

1-Benzyl-4-(2-methoxyphenyl)piperidine exhibits weak binding affinity for the muscarinic acetylcholine receptor M1, with a Ki value of 1,900 nM as determined by [3H]pirenzepine displacement in rat brain homogenate [1]. In stark contrast, the prototypical M1 antagonist pirenzepine binds with high affinity, exhibiting Ki values in the range of 11-23 nM across various studies . This approximately 100-fold difference in M1 affinity indicates that the target compound has minimal interaction with this receptor subtype, suggesting a reduced potential for M1-mediated off-target effects in pharmacological assays.

Muscarinic receptor pharmacology Off-target profiling Selectivity assessment

Synthetic Accessibility and Structural Fidelity: Defined Route to the Tetrahydropyridine Core

1-Benzyl-4-(2-methoxyphenyl)piperidine is accessed via a well-defined synthetic route involving the condensation of 1-benzyl-4-piperidone with 4-iodoanisole in ethyl ether to yield 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol, followed by dehydration with p-toluenesulfonic acid in refluxing toluene to afford the tetrahydropyridine product [1]. This specific sequence contrasts with alternative routes to related 4-arylpiperidines, which may involve different coupling partners or hydrogenation conditions. The established synthetic protocol ensures consistent structural fidelity and facilitates the procurement of material with verified purity (≥98%) and analytical characterization (NMR, HPLC, GC) . Such defined synthetic provenance is essential for reproducible research and minimizes batch-to-batch variability that can arise from divergent synthetic pathways.

Synthetic chemistry Process development Analytical reference standards

1-Benzyl-4-(2-methoxyphenyl)piperidine (CAS 113411-59-9): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Sigma-2 Receptor Pharmacology Studies Requiring a Moderately Potent Reference Compound

Researchers investigating sigma-2 receptor function or developing sigma-2 targeted ligands can utilize 1-Benzyl-4-(2-methoxyphenyl)piperidine as a moderately potent reference compound (Ki = 90 nM) that is structurally distinct from haloperidol (Ki ≈ 50 nM) [1]. This allows for comparative structure-activity relationship (SAR) studies to elucidate the pharmacophoric contributions of the 2-methoxyphenyl and benzyl moieties to sigma-2 binding and selectivity.

Dopamine Transporter (DAT) Ligand Development with Reduced Muscarinic Off-Target Effects

Given its moderate DAT affinity (Ki = 301 nM) and weak M1 receptor binding (Ki = 1,900 nM), this compound is suitable for DAT-focused research where muscarinic off-target activity could confound phenotypic readouts [2][3]. It can serve as a starting scaffold for medicinal chemistry optimization aimed at enhancing DAT potency while maintaining low M1 affinity.

Analytical Reference Standard for Chromatographic and Spectroscopic Method Development

With its well-defined synthetic route, 98% purity specification, and availability of batch-specific QC data (NMR, HPLC, GC), 1-Benzyl-4-(2-methoxyphenyl)piperidine can be employed as an analytical reference standard for developing and validating chromatographic methods or calibrating mass spectrometric detection systems in pharmacokinetic and metabolism studies [4].

Synthetic Intermediate for Further Derivatization

The tetrahydropyridine core of this compound, synthesized via condensation of 1-benzyl-4-piperidone with 4-iodoanisole followed by dehydration, serves as a versatile intermediate for further chemical modifications [4]. Researchers can exploit the reactive alkene moiety for hydroboration, hydrogenation, or cross-coupling reactions to generate novel 4-arylpiperidine libraries for biological screening.

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